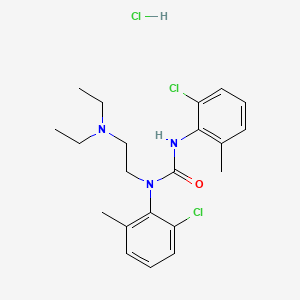
3(2H)-Isoquinolinone, 1,4-dihydro-2-(dimethylamino)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3(2H)-Isoquinolinone, 1,4-dihydro-2-(dimethylamino)-, monohydrochloride is a heterocyclic compound with significant importance in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Isoquinolinone, 1,4-dihydro-2-(dimethylamino)-, monohydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dimethylamine with isoquinoline derivatives in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
3(2H)-Isoquinolinone, 1,4-dihydro-2-(dimethylamino)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinolinone derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinolinone derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinolinone derivatives depending on the reagents used.
科学的研究の応用
3(2H)-Isoquinolinone, 1,4-dihydro-2-(dimethylamino)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders and as an analgesic agent.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 3(2H)-Isoquinolinone, 1,4-dihydro-2-(dimethylamino)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act on neurotransmitter receptors in the brain, modulating their activity and resulting in analgesic or neuroprotective effects.
類似化合物との比較
Similar Compounds
- 1,2,3,4-Tetrahydroquinoline
- 2,3-Dihydro-4(1H)-quinolinone
- 4(1H)-Quinolinone
Comparison
Compared to these similar compounds, 3(2H)-Isoquinolinone, 1,4-dihydro-2-(dimethylamino)-, monohydrochloride exhibits unique structural features that contribute to its distinct chemical reactivity and biological activity. Its dimethylamino group enhances its solubility and interaction with biological targets, making it a valuable compound in medicinal chemistry and drug development.
特性
CAS番号 |
85588-50-7 |
|---|---|
分子式 |
C11H15ClN2O |
分子量 |
226.70 g/mol |
IUPAC名 |
2-(dimethylamino)-1,4-dihydroisoquinolin-3-one;hydrochloride |
InChI |
InChI=1S/C11H14N2O.ClH/c1-12(2)13-8-10-6-4-3-5-9(10)7-11(13)14;/h3-6H,7-8H2,1-2H3;1H |
InChIキー |
OLSIPLJLKQEJTK-UHFFFAOYSA-N |
正規SMILES |
CN(C)N1CC2=CC=CC=C2CC1=O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[5-Amino-6-(methylamino)pyridin-2-yl]pyrrolidine-3,4-diol](/img/structure/B13809925.png)
![4-Chloro-3-(3-isopropyl[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL)aniline](/img/structure/B13809927.png)
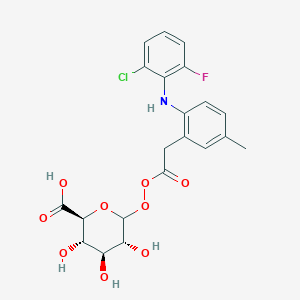
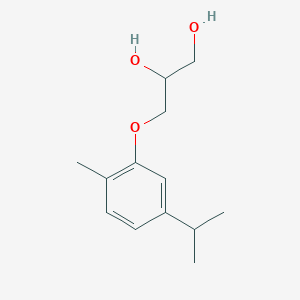
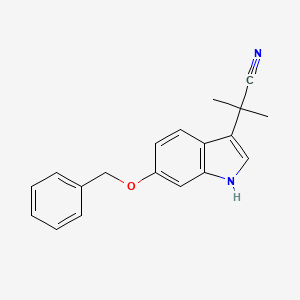
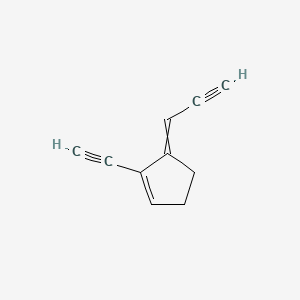
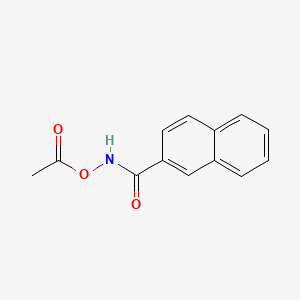


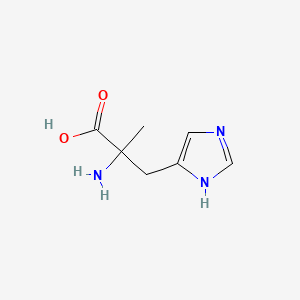
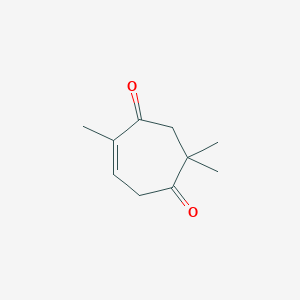

![N-[(2-chloro-6,7-dimethylquinolin-3-yl)methyl]-N-(2-methoxyethyl)propanamide](/img/structure/B13809981.png)
